N-Isopropylhydroxylamine hydrochloride is a chemical compound with the molecular formula CHClNO. It is primarily utilized in organic synthesis and has applications in various scientific research fields. This compound is classified as a hydroxylamine derivative, which is a type of organic compound characterized by the presence of the hydroxylamine functional group (-NHOH).
N-Isopropylhydroxylamine hydrochloride can be synthesized from diisopropylamine through a series of chemical reactions involving oxidation and acid treatments. The compound is commercially available from various suppliers, including Thermo Fisher Scientific and Sigma-Aldrich, indicating its significance in research and industrial applications .
The synthesis of N-Isopropylhydroxylamine hydrochloride typically involves the following steps:
N-Isopropylhydroxylamine hydrochloride can participate in various chemical reactions typical of hydroxylamines, including:
The reactivity of N-Isopropylhydroxylamine hydrochloride makes it valuable in synthetic organic chemistry, particularly in reactions that require nucleophilic attack on electrophilic centers.
The mechanism of action for N-Isopropylhydroxylamine hydrochloride primarily involves its nucleophilic properties. The nitrogen atom in the hydroxylamine group acts as a nucleophile and can attack electrophilic centers such as carbon atoms in carbonyl compounds.
This nucleophilic behavior allows N-Isopropylhydroxylamine to effectively convert aldehydes and ketones into corresponding oximes through a two-step mechanism involving protonation and nucleophilic attack.
N-Isopropylhydroxylamine hydrochloride finds applications in:
The industrial synthesis of N-isopropylhydroxylamine hydrochloride predominantly originates from diisopropylamine oxidation, leveraging catalytic pathways to achieve high-purity yields. This methodology employs hydrogen peroxide (H₂O₂) as the primary oxidant under carefully controlled reaction engineering parameters. The process initiates with the catalytic oxidation of diisopropylamine, where sodium tungstate (Na₂WO₄) or carbon dioxide (CO₂) serve as homogeneous catalysts, facilitating the formation of N-isopropylhydroxylamine as a reactive intermediate [1] [2].
Reaction engineering optimizations reveal that temperature control is critical to minimizing undesirable by-products. Maintaining the reaction mixture at 5–10°C during H₂O₂ addition suppresses exothermic side reactions, while extended post-addition stirring (4–6 hours) ensures ≥92% conversion efficiency. Catalytic systems incorporating transition metal co-catalysts (e.g., vanadium, molybdenum) demonstrate enhanced reaction kinetics but introduce challenges related to metallic residues in downstream processes [1].
Table 1: Catalytic Systems for Diisopropylamine Oxidation
Catalyst | Temperature Range | Reaction Time | By-product Inhibition | Conversion Efficiency |
---|---|---|---|---|
Sodium tungstate | 5–10°C | 4–6 hours | Moderate | 92–95% |
CO₂ (amine salt) | 10–15°C | 3–5 hours | High | 90–93% |
Vanadium-Molybdenum | 0–5°C | 6–8 hours | Low | 94–97% |
Post-oxidation, the reaction mixture undergoes pH-mediated extraction, where acidification to pH ≤ 2.0 using hydrochloric acid facilitates phase separation. This step isolates the target species as an aqueous-phase salt while leaving unreacted diisopropylamine in the organic phase for recovery. The selectivity of this extraction exceeds 98% when conducted below 15°C, demonstrating the process's dependence on thermodynamic control [1] [2].
The protonation dynamics of N-isopropylhydroxylamine to form its hydrochloride salt involve precise stoichiometric and engineering considerations. Industrial protocols utilize mineral acids (HCl, H₂SO₄) or occasionally organic acids (oxalic, acetic) for acidification, with hydrochloric acid preferred due to its superior salt crystallization kinetics. The reaction follows a 1:1 molar stoichiometry, though practical implementations employ a 5–10% HCl excess to ensure complete salt formation and suppress hydrolysis [2] [6].
Neutralization engineering significantly impacts crystal morphology and purity. Introducing 35–37% hydrochloric acid to oxidized reaction mixtures under vigorous agitation achieves homogeneous protonation, while controlled addition rates (<2 mL/min per mole of amine) prevent localized overheating that degrades the hydroxylamine moiety. The resultant amine salt solution exhibits pH-dependent stability, with optimal precipitation occurring at pH 3.8–4.2 [1] [6].
Table 2: Acid-Neutralization Efficiency in Salt Formation
Acid Type | Concentration | Addition Rate | Optimal pH | Salt Purity |
---|---|---|---|---|
Hydrochloric acid | 35–37% | 1.5 mL/min/mole | 3.8–4.2 | ≥98% |
Sulfuric acid | 40–50% | 2.0 mL/min/mole | 4.0–4.5 | 95–97% |
Oxalic acid | 20–25% | 3.0 mL/min/mole | 4.2–4.8 | 90–92% |
Engineering challenges arise from the exothermic nature of neutralization, necessitating jacketed reactors with coolant circulation (ethylene glycol/water mixtures at -5°C). Pilot-scale studies confirm that temperature excursions beyond 25°C reduce yields by 12–15% due to accelerated decomposition of the hydroxylamine group. Post-neutralization, salting-out techniques using NaCl or NH₄Cl enhance phase separation, reducing residual moisture in crude crystals by 30% [1] [4].
Solvent engineering governs reaction efficiency and purification economics throughout N-isopropylhydroxylamine hydrochloride synthesis. The oxidation stage employs water-miscible solvents (tetrahydrofuran, ethanol) to solubilize diisopropylamine and H₂O₂, while subsequent neutralization and extraction leverage water-immiscible organics (methyl tert-butyl ether/MTBE, diisopropyl ether) to partition the product. Research confirms that MTBE delivers optimal N-isopropylhydroxylamine partitioning coefficients (Kp=8.2) due to its moderate polarity and low emulsion tendency [1] .
Industrial-scale optimizations prioritize solvent recovery rates and environmental impact. Closed-loop systems with distillation-integrated extraction achieve ≥95% MTBE recovery, reducing raw material costs by 18–22%. Biphasic solvent systems (e.g., water/MTBE) demonstrate particular advantages in continuous processes, enabling in-line separation of the aqueous hydrochloride phase with minimal cross-contamination. Notably, aliphatic alkane solvents (hexane, heptane) exhibit poor extraction efficiency (Kp<2.0) due to the hydrophilic nature of hydroxylamine intermediates [1] [2] .
Table 3: Solvent Performance in Extraction and Crystallization
Solvent System | Partition Coefficient (Kp) | Recovery Rate | Emulsion Tendency | Product Purity |
---|---|---|---|---|
MTBE/Water | 8.2 | 95–97% | Low | 98.5% |
Diisopropyl ether/Water | 6.8 | 90–92% | Moderate | 97.0% |
THF/Water | 3.5 | 85–88% | High | 95.5% |
Hexane/Water | 1.8 | 98–99% | None | 85.0% |
Temperature-mediated solubility principles guide crystallization solvent selection. Industrial producers favor ethanol/water blends (70:30 v/v) for recrystallization, balancing high product solubility at elevated temperatures (45–50g/100mL at 80°C) with low residual solubility upon cooling (2–3g/100mL at 5°C). This gradient enables ≥80% crystal recovery in single-stage cooling operations, with solvent recycling further enhancing process sustainability [6].
The terminal purification of N-isopropylhydroxylamine hydrochloride integrates hydrolysis-driven impurity removal and controlled crystallization. Crude hydrochloride salts undergo acid-catalyzed hydrolysis (pH 1.5–2.0, 60–70°C) to cleave residual amine condensates, with reaction progress monitored via conductivity measurements. Hydrolysis duration optimizations reveal that 30–45-minute treatments maximize by-product decomposition while limiting target compound degradation to <3% [1] [6].
Crystallization kinetics profoundly influence particle morphology and bulk density. Industrial processes employ programmed cooling protocols: initial rapid chilling from 80°C to 50°C (5°C/min) to induce nucleation, followed by slow linear cooling to 5°C (0.3°C/min) to grow dense crystals. Seeding with micronized hydrochloride crystals (d50=20µm) at 0.1–0.3 wt% loading further standardizes crystal size distribution (CSD), yielding uniform particles (200–300µm) with minimal fines [4] [6].
Table 4: Crystallization Parameters and Product Characteristics
Parameter | Nucleation Stage | Crystal Growth Stage | Final Properties |
---|---|---|---|
Temperature | 80°C → 50°C | 50°C → 5°C | 5°C (equilibrium) |
Cooling Rate | 5°C/minute | 0.3°C/minute | N/A |
Agitation | 300–400 RPM | 100–150 RPM | 50 RPM (aging) |
Crystal Morphology | Primary nuclei | Columnar growth | Adhering plates |
Purity Impact | Minor | Major | Critical |
Post-crystallization, centrifugal washing with ice-cold ethanol reduces mother liquor inclusion to <5%, while fluidized-bed drying under nitrogen (40–45°C) achieves residual moisture ≤0.5%. Polymorph control remains crucial, with the stable monoclinic crystal form predominating below 30°C. Process analytical technology (PAT) tools, including in-line Raman spectroscopy, enable real-time monitoring of crystal transformation, ensuring consistent bulk powder properties compliant with pharmaceutical specifications [6] [9].
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